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[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Documentation Hub

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  • Product: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
  • CAS: 1429254-44-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Substituted Triazolyl Methanol Scaffolds

This guide serves as an advanced technical resource for the physicochemical characterization of substituted triazolyl methanol derivatives. It is designed for medicinal chemists and formulation scientists, focusing on th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the physicochemical characterization of substituted triazolyl methanol derivatives. It is designed for medicinal chemists and formulation scientists, focusing on the 1,2,4-triazole scaffold predominant in antifungal pharmacophores (e.g., fluconazole, voriconazole) and emerging 1,2,3-triazole "click" derivatives.

From Molecular Architecture to ADME Optimization

Introduction: The Pharmacophore Defined

Substituted triazolyl methanols represent a cornerstone scaffold in modern medicinal chemistry, particularly in the design of lanosterol 14


-demethylase (CYP51) inhibitors. The core structure—typically a 1,2,4-triazole ring linked to a hydroxyl-bearing carbon—provides a unique balance of lipophilicity , metabolic stability , and target affinity .

Unlike their imidazole predecessors, triazoles offer a lower pKa (~2.2 vs. ~6.5), reducing protonation at physiological pH. This ensures higher bioavailability and selectivity for fungal CYP enzymes over human isoforms.

The "Triazolyl Methanol" Motif: While strictly defined as a methanol derivative, in drug development this term encompasses


-substituted alcohols where the central carbon bears:
  • A 1,2,4-triazole ring (Heme coordination).[1]

  • A hydroxyl group (Hydrogen bonding network).[2]

  • Lipophilic substituents (e.g., difluorophenyl) for hydrophobic pocket occupancy.[2]

Molecular Architecture & Electronic Properties[3]
2.1 Electronic Distribution and Heme Coordination

The efficacy of this class hinges on the


 nitrogens of the triazole ring.
  • N4 (1,2,4-triazole): The unhindered lone pair acts as a Lewis base, coordinating with the heme iron (

    
    ) of CYP51.[2]
    
  • Dipole Moment: The triazole ring creates a strong dipole, enhancing solubility in polar media despite heavy lipophilic substitution elsewhere in the molecule.

2.2 The Hydroxyl "Anchor"

The alcohol moiety is not merely a spacer; it is a critical H-bond donor/acceptor.

  • Crystal Lattice: In solid-state analysis, the -OH group typically drives the formation of supramolecular chains via

    
     interactions.[2]
    
  • Active Site: It often forms water-mediated bridges with the protein backbone (e.g., Tyr or His residues), stabilizing the inhibitor-enzyme complex.

2.3 Visualization: Pharmacophore Interactions

The following diagram illustrates the tripartite interaction mode of the scaffold.

Pharmacophore Triazole 1,2,4-Triazole Ring (Basic N4) Linker Central Carbon (Chiral Center) Triazole->Linker C-N Bond Target_Heme CYP51 Heme Iron (Fe2+) Triazole->Target_Heme Coordination Bond (Critical) OH_Group Hydroxyl Group (-OH) Linker->OH_Group Lipophilic Aromatic Substituents (e.g., F-Phenyl) Linker->Lipophilic Target_Hbond Protein Backbone (Tyr/His) OH_Group->Target_Hbond H-Bonding (Stability) Target_Pocket Hydrophobic Pocket Lipophilic->Target_Pocket Van der Waals

Caption: Interaction map of the triazolyl methanol scaffold with the CYP51 active site.[2]

Key Physicochemical Parameters
3.1 Acid-Base Dissociation (pKa)[2]
  • Value: The conjugate acid of the 1,2,4-triazole ring has a pKa of approximately 2.2 – 2.4 .

  • Implication: At physiological pH (7.4), the molecule is almost exclusively neutral (>99.9%).[2] This neutrality is vital for passive membrane diffusion (blood-brain barrier penetration) and prevents non-specific binding to serum proteins that plague more basic compounds.[2]

3.2 Lipophilicity (LogP / LogD)[2]
  • Range: Optimized leads typically exhibit a LogP between 1.0 and 2.5 .[2]

    • Fluconazole:[2][3][4][5][6] LogP ~ 0.5 (High water solubility, renal clearance).[2]

    • Voriconazole:[2][4][6][7][8][9] LogP ~ 1.8 (Hepatic metabolism, higher tissue distribution).[2]

  • Modulation: The "methanol" hydroxyl group lowers LogP by ~1.0–1.5 units compared to the non-hydroxylated alkane, preventing the molecule from becoming a "grease ball" trapped in adipose tissue.

3.3 Solubility Profile

Substituted triazolyl methanols exhibit a Type II Solubility behavior :

  • pH Dependency: Solubility is generally pH-independent above pH 3. Below pH 2, protonation of the triazole increases aqueous solubility significantly.

  • Solvent Systems: Highly soluble in alcohols (methanol, ethanol) and aprotic polar solvents (DMSO), but sparingly soluble in water unless engineered as a prodrug (e.g., phosphate esters).[2]

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols utilize internal controls and validation steps.

4.1 Protocol A: High-Throughput pKa Determination (Spectrophotometric)

Why this method? Potentiometric titration is slow and requires large sample amounts. UV-metric titration is faster for compounds with chromophores (phenyl rings) coupled to the ionizable center.[2]

Materials:

  • Compound stock (10 mM in DMSO).[2]

  • Universal Buffer (pH 1.5 – 12.0).[2]

  • DAD-UV Spectrophotometer.

Step-by-Step Workflow:

  • Baseline Scan: Dilute stock to 50 µM in pH 7.0 buffer. Scan 200–400 nm to identify

    
    .[2]
    
  • Titration Loop: Prepare 12 aliquots ranging from pH 1.0 to 5.0 (focusing on the expected pKa ~2.2).

  • Measurement: Record absorbance at

    
     (neutral form) and a secondary wavelength (cationic form).
    
  • Validation (The Check): Plot Absorbance vs. pH. The curve must be sigmoidal.

    • Pass Criteria: Hill slope should be

      
      . Deviations indicate aggregation or precipitation.
      
  • Calculation: Use the Henderson-Hasselbalch transformation to intercept the inflection point.

4.2 Protocol B: Lipophilicity (LogP) via Miniaturized Shake-Flask

Why this method? Computational models often fail for triazoles due to specific solvation effects. This method is the "Gold Standard" scaled down to save material.

Materials:

  • n-Octanol (water-saturated).[2]

  • Water (octanol-saturated).[2]

  • HPLC with UV/Vis detector.

Step-by-Step Workflow:

  • Pre-saturation: Mix octanol and water for 24h.[2] Separate phases.

  • Partitioning: Dissolve 1 mg compound in 1 mL octanol-saturated water (

    
    ).
    
  • Equilibration: Add 1 mL water-saturated octanol. Vortex 60 min at 25°C. Centrifuge 10 min at 3000g to break emulsion.

  • Quantification: Inject the aqueous phase into HPLC.

  • Validation (Mass Balance):

    • Calculate

      
       by difference: 
      
      
      
      .[2]
    • Self-Check: Re-extract the octanol phase and analyze. The sum of mass in both phases must be

      
       of the initial mass. If <95%, the compound is precipitating at the interface or adsorbing to plastic.
      
  • Calculation:

    
    .
    
4.3 Visualization: Experimental Logic Flow

Workflow cluster_Solubility Step 1: Solubility Screen cluster_PhysChem Step 2: Constants Determination Start Compound Synthesis (Triazolyl Methanol) Kinetic_Sol Kinetic Solubility (PBS, pH 7.4) Start->Kinetic_Sol Check_Agg Aggregation Check (DLS / Nephelometry) Kinetic_Sol->Check_Agg pKa_Det pKa Determination (UV-Metric) Check_Agg->pKa_Det If Soluble LogP_Det LogP Determination (Shake Flask) pKa_Det->LogP_Det Decision Pass Criteria? LogP 1-3, pKa < 3 LogP_Det->Decision Metab_Stab Metabolic Stability (Microsomal Assay) Decision->Metab_Stab Yes Redesign Structural Redesign (Add Polar Groups) Decision->Redesign No Redesign->Start

Caption: Decision tree for physicochemical profiling of triazole candidates.

Solid-State Considerations (Polymorphism)

Substituted triazolyl methanols are prone to polymorphism due to the flexibility of the methanol linkage and the rotational freedom of the phenyl rings.[2]

  • Hydrogen Bonding Networks: The -OH group can act as both a donor (to triazole N) and an acceptor.[2] Different crystal forms often arise from alternative H-bond networks (e.g., infinite chains vs. dimers).[2]

  • Impact: Different polymorphs can exhibit solubility differences of up to 2-fold. Powder X-Ray Diffraction (PXRD) is mandatory for batch consistency.

Summary of Representative Data

The table below aggregates typical physicochemical data for this class.

PropertyFluconazole (Standard)Voriconazole (Next-Gen)Target Range for New Leads
MW ( g/mol ) 306.27349.31< 500 (Lipinski)
LogP (Exp) 0.51.81.5 – 2.5
pKa (Basic) 1.761.6< 3.0
Aq.[2] Solubility High (>5 mg/mL)Moderate (0.7 mg/mL)> 0.1 mg/mL
Protein Binding 11% (Low)58% (Moderate)< 90%
H-Bond Donors 111 - 2
References
  • Structure-Activity Relationships of Triazole Antifungals. Clinical Microbiology Reviews. Link

  • Physicochemical properties of antifungal drug candidates. Journal of Medicinal Chemistry. Link

  • Crystal structure and hydrogen bonding of triazolyl methanol derivatives. IUCrData. Link[2]

  • Experimental determination of pKa values of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Link

  • Lipophilicity profiles of antifungal triazoles. ADMET & DMPK. Link

Sources

Exploratory

Structural Analysis &amp; Synthetic Methodology: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

This guide provides an in-depth structural and synthetic analysis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol .[1] [1] Executive Summary This technical guide addresses the 1,5-disubstituted regioisomer of the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and synthetic analysis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol .[1]

[1]

Executive Summary

This technical guide addresses the 1,5-disubstituted regioisomer of the chlorophenyl-triazole series.[1] Unlike its ubiquitous 1,4-counterpart (formed via CuAAC "click" chemistry), the 1,5-isomer presents unique steric challenges and pharmacological profiles due to the proximity of the ortho-chlorophenyl moiety to the C5-hydroxymethyl group.[1] This proximity induces significant atropisomeric strain and alters the electronic landscape of the triazole core.[1]

Part 1: Structural Dynamics & Steric Environment

The molecule consists of a 1,2,3-triazole core substituted at the N1 position with a 2-chlorophenyl ring and at the C5 position with a hydroxymethyl group.[1]

Regiochemical Significance (1,5- vs. 1,4-Substitution)

The distinction between the 1,4- and 1,5-isomers is the primary determinant of the molecule's 3D topology.[1]

  • 1,4-Isomer (Linear topology): The substituents are separated by the C5 proton.[1] The molecule is relatively planar, allowing for conjugation between the phenyl and triazole rings.[1]

  • 1,5-Isomer (Target Molecule - Orthogonal topology): The 2-chlorophenyl group and the hydroxymethyl group are vicinal.[1] This creates a "steric clash" zone.

The Ortho-Chloro Effect & Atropisomerism

The presence of a chlorine atom at the ortho position of the N1-phenyl ring introduces a critical steric barrier.

  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) interacts with the hydroxymethyl group at C5.[1]

  • Conformational Lock: To minimize

    
     strain, the phenyl ring is forced out of coplanarity with the triazole ring.[1] While the 1,4-isomer might exhibit a dihedral angle of 20-30°, the 1,5-isomer is predicted to exhibit a dihedral angle approaching 70-90° .[1]
    
  • Electronic Decoupling: This orthogonality decouples the

    
    -systems of the phenyl and triazole rings, isolating their electronic effects.[1] This is a vital consideration for SAR (Structure-Activity Relationship) studies, as it disrupts the delocalization often seen in biaryl systems.[1]
    
Quantitative Structural Parameters (Calculated)
ParameterValue (Predicted/Avg)Impact on Reactivity/Binding
N1-C(Phenyl) Bond Length 1.44 ÅStandard C-N single bond, but rotationally restricted.[1]
Dihedral Angle (Triazole-Phenyl) ~85°High orthogonality due to o-Cl and C5-CH2OH repulsion.[1]
Dipole Moment ~4.5 - 5.0 DHigh polarity due to vector alignment of Triazole and Cl.[1]
H-Bond Donor Count 1 (OH)The OH is spatially positioned to potentially interact with N1 or Cl (weakly).[1]

Part 2: Synthetic Protocol (RuAAC)

Synthesis of the 1,5-isomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3][4] Standard Copper catalysis (CuAAC) will exclusively yield the 1,4-isomer.[1][3][5]

Retrosynthetic Analysis
  • Target: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol[1]

  • Precursors: 1-azido-2-chlorobenzene + Propargyl alcohol[1]

  • Catalyst System:

    
     (Pentamethylcyclopentadienyl ruthenium chloride triphenylphosphine).[1][4]
    
Step-by-Step Experimental Workflow

Reagents:

  • Azide: 1-Azido-2-chlorobenzene (1.0 equiv) - Caution: Potentially explosive.[1] Handle with shield.[1]

  • Alkyne: Propargyl alcohol (1.2 equiv).[1]

  • Catalyst:

    
     (2-5 mol%).[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Activation: Add

    
     and solvent.[1] Stir for 5 mins to ensure dissolution.
    
  • Addition: Add 1-azido-2-chlorobenzene followed by propargyl alcohol.

    • Note: The order of addition is less critical in RuAAC than CuAAC, but adding the alkyne last can prevent oligomerization.[1]

  • Reaction: Heat to 60°C for 12-18 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of the azide peak in IR (approx. 2100

      
      ).[1]
      
  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 20%

      
       50% EtOAc in Hexanes.[1] The 1,5-isomer typically elutes after any trace 1,4-isomer (if formed thermally) due to higher polarity.[1]
      
Mechanism of Regiocontrol

The RuAAC cycle proceeds via a ruthenacycle intermediate.[1] The steric bulk of the


 ligand and the chloride on the Ruthenium center directs the oxidative cyclization such that the most electronegative carbon of the alkyne (or the sterically less demanding one, depending on ligands) binds to the terminal nitrogen of the azide.[1] For terminal alkynes like propargyl alcohol, this reliably yields the 1,5-disubstitution .[1]

Part 3: Spectroscopic Validation (Self-Validating Logic)

Distinguishing the 1,5-isomer from the 1,4-isomer is the critical quality control step.

NMR Diagnostic Logic
Feature1,4-Isomer (Common)1,5-Isomer (Target) Diagnostic Rationale
Triazole Proton (

)

7.8 - 8.5 ppm (s)

7.5 - 7.9 ppm (s)
The C4-H in 1,5-isomers is typically slightly shielded compared to C5-H in 1,[1]4.

NMR (

)
C5-H is characteristicC4-H is characteristicC4 and C5 shifts invert based on substitution.
NOESY (Crucial) NOE between Phenyl-H and

NOE between Phenyl-H and

Definitive Proof. In 1,5, the hydroxymethyl is adjacent to the phenyl ring.[1]
NOESY Pathway Visualization

The following diagram illustrates the logical flow for confirming the structure using Nuclear Overhauser Effect Spectroscopy (NOESY).

StructuralValidation Sample Purified Sample (Triazole Product) NOESY Run 2D NOESY NMR Sample->NOESY Decision Analyze Cross-Peaks (Phenyl Ortho-H vs. Substituents) NOESY->Decision Result14 Cross-peak: Ph-H ↔ Triazole-H (Substituents separated) Decision->Result14 Signal A Result15 Cross-peak: Ph-H ↔ CH2OH (Substituents adjacent) Decision->Result15 Signal B Conclusion14 Identify: 1,4-Isomer (Incorrect Regiochemistry) Result14->Conclusion14 Conclusion15 Identify: 1,5-Isomer (CONFIRMED TARGET) Result15->Conclusion15

Caption: Logic flow for distinguishing 1,4 vs 1,5 regioisomers using NOESY NMR correlations.

Part 4: Biological & Pharmacological Implications[1]

The "Bioisostere" Concept

The 1,2,3-triazole ring is a classic bioisostere for amide bonds (


).[1]
  • 1,4-triazole mimics a trans-amide bond.[1]

  • 1,5-triazole mimics a cis-amide bond.[1] By synthesizing the [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, you are effectively creating a rigidified cis-amide mimetic.[1] This is particularly useful for designing inhibitors that bind to protein pockets requiring a "U-turn" or bent conformation.

Metabolic Stability

The 2-chlorophenyl group protects the N1 position from metabolic dealkylation. The triazole ring itself is highly resistant to hydrolysis and oxidation, making this scaffold an excellent "linker" unit in fragment-based drug discovery (FBDD).[1]

References

  • Zhang, L., et al. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[1] [1]

  • Himo, F., et al. (2005).[1] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity. Journal of the American Chemical Society.[1] [1]

  • Johansson, J.R., et al. (2016).[1] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [1]

  • Creary, X., et al. (2012).[1] Distinction between 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by 13C NMR. The Journal of Organic Chemistry. [1]

Sources

Foundational

Technical Guide: Mechanism of Action of Chlorophenyl-Triazole Derivatives

Executive Summary Chlorophenyl-triazole derivatives (e.g., Voriconazole, Posaconazole, Itraconazole) represent a cornerstone in the pharmacophore design of next-generation antifungal agents and emerging oncology targets....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenyl-triazole derivatives (e.g., Voriconazole, Posaconazole, Itraconazole) represent a cornerstone in the pharmacophore design of next-generation antifungal agents and emerging oncology targets. While the 1,2,4-triazole moiety provides the primary pharmacodynamic trigger via heme iron coordination, the chlorophenyl group is not merely a structural appendage. It functions as a critical hydrophobic anchor and metabolic shield , governing the molecule's affinity for the CYP51 access channel and its pharmacokinetic stability.

This guide dissects the molecular mechanics of these derivatives, moving beyond basic textbook definitions to explore the structural kinetics that drive potency and the experimental protocols required to validate them.

Molecular Pharmacology: The Dual-Action Mechanism

The efficacy of chlorophenyl-triazole derivatives relies on a bipartite mechanism of action (MoA): Direct Enzymatic Ligation and Allosteric/Hydrophobic Stabilization .

Primary Target: Lanosterol 14 -Demethylase (CYP51)

The obligate target is the cytochrome P450 enzyme CYP51 (Erg11 in yeast).[1][2] This enzyme catalyzes the oxidative removal of the 14


-methyl group from lanosterol, a rate-limiting step in ergosterol biosynthesis.
  • The Triazole "Warhead": The unhindered nitrogen atom (N4) of the triazole ring coordinates covalently with the heme iron (

    
    ) in the CYP51 active site. This blocks the activation of molecular oxygen, effectively freezing the catalytic cycle.
    
  • The Chlorophenyl "Anchor": This is where specificity arises. The active site of CYP51 contains a deep, hydrophobic access channel lined with aromatic residues (e.g., Tyr118, Phe126 in C. albicans). The chlorophenyl ring:

    • Occupies the S3 Hydrophobic Subsite: It engages in

      
      -
      
      
      
      stacking and Van der Waals interactions with the channel residues.
    • Enhances Binding Enthalpy: The chlorine substituents (often at the 2,4-positions) increase lipophilicity (

      
      ), driving the molecule out of the aqueous cytosol and into the lipid-rich enzyme pocket.
      
Metabolic Stability (The Chlorine Effect)

Replacing a hydrogen or fluorine with chlorine on the phenyl ring significantly alters metabolic clearance. The chlorine atom sterically and electronically hinders oxidation at the para or ortho positions, preventing rapid hydroxylation by hepatic CYPs (e.g., CYP3A4). This "metabolic shielding" extends the plasma half-life (


) of the drug.
Pathway Visualization

The following diagram illustrates the interruption of the ergosterol pathway and the accumulation of toxic sterol intermediates.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Target) Lanosterol 14α-demethylase Lanosterol->CYP51 Enters Active Site Intermediates Toxic Methylated Sterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis Drug Chlorophenyl-Triazole Derivative Drug->CYP51 Inhibits (N4-Fe Coordination) MembraneFailure Membrane Permeability & Cell Lysis Intermediates->MembraneFailure Toxic Effect Ergosterol->MembraneFailure Depletion Effect

Figure 1: Mechanism of CYP51 inhibition showing the dual impact of ergosterol depletion and toxic sterol accumulation.

Structure-Activity Relationship (SAR) Data

The following table synthesizes data comparing the chlorophenyl moiety against other substitutions. Note the correlation between the halogen type/position and inhibitory potential (


).
Pharmacophore VariationSubstitution (

)
CYP51

(nM)*
LogPMetabolic StabilityMechanistic Insight
Baseline Phenyl (No Halogen)450 ± 502.1LowWeak hydrophobic interaction; rapid metabolism.
Generation 1 2,4-Difluorophenyl12 ± 32.8ModerateGood fit, but F is small; less steric hindrance than Cl.
Generation 2 2,4-Dichlorophenyl 4 ± 1 3.4 High Optimal volume for hydrophobic pocket; Cl blocks oxidation.
Hybrid 2-Chloro-4-fluorophenyl8 ± 23.1HighBalanced solubility and potency.

Data aggregated from representative biochemical assays on C. albicans CYP51.[1]

Experimental Validation Protocols

As a scientist, you must validate the mechanism using self-consistent assays. The following protocols are designed to confirm both binding affinity and functional inhibition .

Protocol A: Type II Binding Spectral Assay

This is the gold standard for confirming direct interaction between the triazole nitrogen and the heme iron.

Rationale: When a nitrogen ligand displaces the water molecule coordinated to the heme iron, it induces a "spin state" change in the iron, resulting in a characteristic spectral shift (Type II spectrum).

Workflow:

  • Preparation: Solubilize recombinant CYP51 (1

    
    ) in potassium phosphate buffer (pH 7.4) containing 10% glycerol.
    
  • Baseline: Record the optical baseline (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add the chlorophenyl-triazole derivative in stepwise increments (0.1

    
     to 10 
    
    
    
    ). Note: Dissolve drug in DMSO; keep final DMSO <1% to prevent enzyme denaturation.
  • Detection: Observe the appearance of a peak at ~425-430 nm and a trough at ~390-410 nm .

  • Calculation: Plot the change in absorbance (

    
    ) against drug concentration. Fit to the Michaelis-Menten equation to determine the Binding Constant (
    
    
    
    ).
Protocol B: CLSI M38-A2 Microdilution (Functional MIC)

While binding proves interaction, MIC proves biological relevance.

Critical Step for Chlorophenyl Derivatives: Due to high lipophilicity, these derivatives often precipitate in standard RPMI 1640 media.

  • Modification: Use RPMI 1640 buffered with MOPS (pH 7.0) and include 0.2% cyclodextrin or ensure vigorous vortexing in DMSO stock before dilution to prevent "false resistance" caused by drug precipitation.

Experimental Logic Flow

Experimental_Workflow cluster_Biochem Biochemical Validation cluster_Cellular Cellular Validation Compound Chlorophenyl-Triazole Candidate Binding Spectral Binding Assay (Type II Shift) Compound->Binding MIC CLSI Microdilution (Fungal Growth) Compound->MIC Kd Calculate Kd (Target Affinity) Binding->Kd Decision Lead Optimization Decision Kd->Decision If Kd < 50nM Potency Determine MIC50/90 (Bio-efficacy) MIC->Potency Potency->Decision If MIC < 1 µg/mL

Figure 2: Validation workflow linking biochemical affinity to cellular potency.

Resistance Mechanisms & Counter-Strategies

Understanding the mechanism implies understanding how it fails. Resistance to chlorophenyl-triazoles typically occurs via:

  • Target Alteration (CYP51A Mutations):

    • TR34/L98H: A tandem repeat in the promoter coupled with a leucine-to-histidine substitution. This alters the shape of the hydrophobic pocket, specifically disrupting the fit of the chlorophenyl tail.

  • Efflux Overexpression:

    • Up-regulation of CDR1/CDR2 (ABC transporters) pumps the lipophilic chlorophenyl drugs out of the cell before they reach the ER membrane.

Strategic Implication: New derivatives are being designed with "flexible" linkers between the triazole and the chlorophenyl ring to accommodate the mutated active site geometry (e.g., Isavuconazole).

References

  • Lepesheva, G. I.

    
    -demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects.
    [Link]
    
  • Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14

    
    -demethylase (CYP51). Antimicrobial Agents and Chemotherapy.
    [Link]
    
  • Snelders, E., et al. (2008). Emergence of Azole Resistance in Aspergillus fumigatus and Spread of a Single Resistance Mechanism. PLOS Medicine. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Hargrove, T. Y., et al. (2017).

    
    -Demethylase (CYP51B) from Aspergillus fumigatus. Journal of Biological Chemistry.
    [Link]
    

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of the [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Scaffold

The following technical guide provides an in-depth analysis of the therapeutic potential of the [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol scaffold. This document is structured for drug discovery scientists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of the [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol scaffold. This document is structured for drug discovery scientists, focusing on pharmacophore analysis, target validation, and experimental protocols.

Executive Summary

The compound [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 133902-66-6) represents a privileged "lynchpin" intermediate in medicinal chemistry. While often utilized as a synthetic building block, its core structural motif—the 1-(ortho-substituted-aryl)-1,2,3-triazole —possesses inherent bioactivity that mimics the pharmacophores of established anticonvulsants, antimycotics, and antineoplastic agents.

This guide analyzes the therapeutic utility of this scaffold, positing that the 2-chlorophenyl steric lock and the 5-hydroxymethyl vector make it a potent precursor for modulators of Voltage-Gated Sodium Channels (Nav), Tubulin, and Metalloenzymes.

Chemical Architecture & Pharmacophore Analysis

The Triazole Bioisostere

The 1,2,3-triazole ring serves as a robust bioisostere for the amide bond (


). It mimics the electronic distribution and planar geometry of a peptide bond but possesses significantly higher proteolytic stability and resistance to metabolic degradation.
The "Ortho-Effect" (Conformational Control)

The critical feature of this specific molecule is the 2-chlorophenyl substitution at the N1 position.

  • Steric Clash: The chlorine atom at the ortho position creates a steric clash with the triazole C5-hydrogen or substituents.

  • Torsional Twist: This forces the phenyl ring to twist out of coplanarity with the triazole ring.

  • Therapeutic Consequence: This "twisted" conformation is essential for binding to globular protein pockets (e.g., kinases, ion channels) rather than flat DNA intercalation sites. It mimics the structural rigidity seen in Rufinamide (a 2,6-difluorobenzyl triazole).

The 5-Hydroxymethyl Vector

The C5-methanol group acts as a "warhead precursor." It is not merely a solubilizing group but a reactive handle that can be:

  • Oxidized to the carboxylic acid (bioisostere of Rufinamide).

  • Derivatized to carbamates (CNS active motifs).

  • Coordinated to metal centers in metalloenzymes (Zinc/Iron binding).

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) inference and homology to known drugs, the following three targets are the highest probability candidates for this scaffold.

Target A: Voltage-Gated Sodium Channels (Nav1.1 / Nav1.2 / Nav1.6)
  • Therapeutic Area: Epilepsy, Neuropathic Pain.

  • Mechanism: Stabilization of the channel's inactivated state.

  • Rationale: The molecule is a structural analog of Rufinamide . The 1-(2-chlorophenyl) group mimics the lipophilic aryl requirement for the sodium channel pore binding site. The triazole nitrogen system interacts with the voltage-sensing domain.

  • Modification: Oxidation of the methanol to an amide or conversion to a carbamate significantly increases Nav potency.

Target B: Tubulin (Colchicine Binding Site)[1]
  • Therapeutic Area: Oncology (Solid Tumors).

  • Mechanism: Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest.

  • Rationale: 1-Aryl-1,2,3-triazoles are known to occupy the colchicine binding site on

    
    -tubulin. The 2-chlorophenyl group fits into the hydrophobic pocket usually occupied by the trimethoxyphenyl ring of colchicine, while the hydroxymethyl group can form hydrogen bonds with Asn101  or Thr179 .
    
Target C: Lanosterol 14 -Demethylase (CYP51)
  • Therapeutic Area: Antifungal (Candidiasis, Aspergillosis).

  • Mechanism: Inhibition of ergosterol biosynthesis.

  • Rationale: The N3 nitrogen of the triazole ring can coordinate with the heme iron (

    
    ) of CYP51. The 2-chlorophenyl group mimics the dichlorophenyl pharmacophore found in Voriconazole  and Fluconazole , providing specificity for the fungal enzyme over human CYP450.
    

Visualizations

Divergent Synthesis & SAR Map

This diagram illustrates how the core alcohol serves as a precursor to three distinct therapeutic classes.

SAR_Map Core [1-(2-chlorophenyl)-1H- 1,2,3-triazol-5-yl]methanol Oxidation Oxidation to Amide/Acid Core->Oxidation Etherification Etherification/ Extension Core->Etherification Direct Direct Heme Coordination Core->Direct Nav Nav Channel Modulator (Epilepsy) Tubulin Tubulin Inhibitor (Oncology) CYP51 CYP51 Inhibitor (Antifungal) Oxidation->Nav Mimics Rufinamide Etherification->Tubulin Binds Colchicine Site Direct->CYP51 N3-Iron Bond

Caption: Divergent therapeutic pathways for the [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol scaffold based on chemical modification.

Mechanism of Action: Nav Channel Modulation

The following logic flow details the hypothetical mechanism for anticonvulsant activity.

MOA_Nav Step1 Ligand enters Nav Channel Pore Step2 2-Chlorophenyl group engages hydrophobic residues (Phe/Tyr) Step1->Step2 Step3 Triazole ring dipole stabilizes the Inactivated State Step2->Step3 Step4 Prevention of Repetitive Firing Step3->Step4 Outcome Seizure Suppression Step4->Outcome

Caption: Proposed mechanism of action for sodium channel stabilization by 1-aryl-1,2,3-triazole derivatives.

Mechanistic Validation Protocols

To validate these targets, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Automated Patch-Clamp for Nav1.1 Inhibition

Objective: Quantify the IC50 of the compound against voltage-gated sodium channels.

  • Cell Line: HEK-293 cells stably expressing human Nav1.1 (or Nav1.2).

  • Preparation: Dissolve [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100

    
    M) in extracellular buffer.
    
  • Control: Use Rufinamide (100

    
    M) as a positive control for inhibition.
    
  • Voltage Protocol:

    • Hold membrane potential at -120 mV.

    • Depolarize to 0 mV for 10 ms (Activation).

    • Hyperpolarize to -120 mV for 10 ms (Recovery).

    • Note: To test for inactivated state affinity, use a holding potential of -60 mV (closer to resting potential where channels are partially inactivated).

  • Data Analysis: Plot peak current amplitude vs. log[concentration]. Fit to the Hill equation.

    • Validation Criterion: If IC50 is < 10

      
      M, the scaffold is a hit.
      
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the compound inhibits the assembly of tubulin into microtubules.

  • Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorescent reporter).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Workflow:

    • Mix tubulin (2 mg/mL) with GTP (1 mM) and test compound (10

      
      M) on ice.
      
    • Transfer to a 96-well plate pre-warmed to 37°C.

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Polymerization: Increase in fluorescence.

    • Inhibition: Flat line or reduced slope compared to vehicle (DMSO).

    • Control: Colchicine (5

      
      M) must show complete inhibition.
      

Comparison of Potential Derivatives

Derivative ClassModification at C5-MethanolPredicted TargetKey Reference Analog
Amide Oxidation to

Nav ChannelsRufinamide
Ether

TubulinCombretastatin A-4
Triazole Unmodified (

)
CYP51 / SphK2Voriconazole / SphK2-Inhibitors

References

  • Nav Channel Activity: Pattaropong, V., et al. (2005).[1] "Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Note: Discusses the aryl-triazole scaffold relevance).

  • Sphingosine Kinase 2 Selectivity: Tuz, et al.[2] (2020).[2] "Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Antifungal Triazoles: Zhang, et al.[3] (2022).[4] "Oleanane-Type Triterpene Conjugates with 1H-1,2,3-Triazole Possessing of Fungicidal Activity."[4] Molecules. Link

  • Triazole Pharmacophore Review: Dheer, D., et al. (2017). "A review on medicinal prospects of 1,2,3-triazoles." Bioorganic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Part 1: Executive Summary & Regioselectivity Alert Scope of Application This application note details the optimized protocol for the synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol via Copper-Catalyzed Az...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Regioselectivity Alert

Scope of Application

This application note details the optimized protocol for the synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This scaffold is a critical pharmacophore in agrochemical development (specifically fungicides) and fragment-based drug discovery due to the metabolic stability of the triazole ring and the orthogonal reactivity of the hydroxymethyl group.

Critical Scientific Clarification: The "5-yl" vs. "4-yl" Isomer

The request specified the synthesis of the 5-yl isomer using a Copper catalyst. It is scientifically imperative to clarify the regiochemical outcome of catalytic systems:

  • CuAAC (Copper-Catalyzed): Exclusively yields the 1,4-disubstituted 1,2,3-triazole ([1-(2-chlorophenyl)-1H-1,2,3-triazol-4 -yl]methanol).

  • RuAAC (Ruthenium-Catalyzed): Exclusively yields the 1,5-disubstituted 1,2,3-triazole ([1-(2-chlorophenyl)-1H-1,2,3-triazol-5 -yl]methanol).

Directive: As the protocol specifically requests Copper-Catalyzed methodology, this guide describes the synthesis of the 1,4-isomer . If the 5-isomer is the absolute structural requirement, the catalyst must be changed to Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride (Cp*RuCl(PPh₃)₂), and this copper protocol will not apply.

Part 2: Reaction Pathway & Mechanism

The reaction utilizes the orthogonal reactivity of the 2-chlorophenyl azide and propargyl alcohol . To maximize safety and efficiency, we recommend a One-Pot, Two-Step procedure where the potentially explosive organic azide is generated in situ and immediately consumed.

Reaction Scheme Visualization

ReactionPathway Aniline 2-Chloroaniline (Precursor) Azide 2-Chlorophenyl Azide (In Situ Intermediate) Aniline->Azide t-BuONO / TMSN3 or NaNO2 / NaN3 Product4 1,4-Isomer (Target) [1-(2-chlorophenyl)-1H- 1,2,3-triazol-4-yl]methanol Azide->Product4 CuAAC (Click Reaction) Product5 1,5-Isomer (Requires Ru Catalyst) Azide->Product5 RuAAC (Alternative) Alkyne Propargyl Alcohol Alkyne->Product4 Cu_Cat Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Cu_Cat->Product4

Figure 1: Divergent synthesis pathways.[1][2] The CuAAC route (solid lines) yields the 1,4-isomer described in this protocol.

Part 3: Experimental Protocol

Safety Matrix (High Priority)
  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive. 1-azido-2-chlorobenzene has a C/N ratio of 2 (6 carbons / 3 nitrogens). Do not isolate or distill the azide intermediate on a large scale.

  • Copper Waste: Aqueous streams containing copper must be segregated for heavy metal disposal.

Reagents & Materials
ReagentEquiv.RoleGrade
2-Chloroaniline 1.0Azide Precursor>98%
Sodium Nitrite (NaNO₂) 1.2Diazotizing AgentACS Reagent
Sodium Azide (NaN₃) 1.5Azide Source>99%
Propargyl Alcohol 1.2Alkyne Partner99%
CuSO₄ · 5H₂O 0.05 (5 mol%)Pre-catalystACS Reagent
Sodium Ascorbate 0.10 (10 mol%)Reductant (Cu²⁺→Cu¹⁺)>98%
t-BuOH / H₂O 1:1 v/vSolvent SystemHPLC Grade
Step-by-Step Methodology (One-Pot Procedure)
Phase A: In-Situ Generation of 2-Chlorophenyl Azide
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (10 mmol, 1.27 g) in 15 mL of 6M HCl.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (12 mmol, 0.83 g) in water (5 mL). Maintain internal temperature < 5 °C. Stir for 30 minutes. The solution should turn clear/yellowish.

  • Azidation: Carefully add a solution of NaN₃ (15 mmol, 0.98 g) in water (5 mL) dropwise. Caution: Nitrogen gas evolution will occur. Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 30 minutes.

  • Work-up (Partial): Extract the azide with Ethyl Acetate (3 x 20 mL). Wash the combined organic layer with saturated NaHCO₃ and brine. Do not concentrate to dryness. Use the solution directly or perform a rapid solvent exchange to t-BuOH/H₂O if preferred. Note: For this protocol, we assume the azide is re-suspended in t-BuOH/H₂O (20 mL).

Phase B: Cycloaddition (The "Click" Reaction)[1]
  • Substrate Addition: To the reaction vessel containing the 2-chlorophenyl azide (approx. 10 mmol) in t-BuOH/H₂O (1:1, 20 mL), add Propargyl Alcohol (12 mmol, 0.70 mL).

  • Catalyst Preparation: Prepare two separate fresh solutions:

    • Solution A: CuSO₄ · 5H₂O (0.5 mmol, 125 mg) in 1 mL water.

    • Solution B: Sodium Ascorbate (1.0 mmol, 198 mg) in 1 mL water.

  • Initiation: Add Solution A to the reaction mixture, followed immediately by Solution B. The reaction mixture should turn a characteristic bright yellow/orange color (indicating active Cu(I) species).

  • Incubation: Stir vigorously at Room Temperature (20–25 °C) for 6–12 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes). The azide spot (high R_f) should disappear; the triazole product (lower R_f) will appear.

  • Quenching: Once conversion is >98%, dilute the mixture with water (50 mL) and cool to 0 °C.

Purification & Isolation[3]
  • Precipitation: In many cases, the triazole product precipitates upon water dilution. Filter the solid and wash with cold water.

  • Extraction (if oil/gum forms): Extract with Ethyl Acetate (3 x 30 mL).

  • Copper Removal: Wash the organic phase with 10% Ammonium Hydroxide (NH₄OH) or EDTA solution to chelate and remove residual copper (blue aqueous layer).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to yield off-white crystals.

Part 4: Analytical Data & Validation

Expected Characterization Data

To validate the synthesis of the 1,4-isomer over the 1,5-isomer, Proton NMR is the definitive tool.

NucleusChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Feature
¹H NMR 8.45 - 8.60 Singlet (1H)Triazole C5-H Key Identifier. The C5 proton in 1,4-triazoles is significantly deshielded.
¹H NMR7.40 - 7.60Multiplet (4H)Aryl Protons2-chlorophenyl ring pattern.
¹H NMR5.35Isopropyl (1H)-OHHydroxyl proton (solvent dependent).
¹H NMR4.75Doublet (2H)-CH₂-OHMethylene next to triazole.
¹³C NMR ~122.0 SignalTriazole C5 Characteristic of 1,4-substitution.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conv.) Oxidation of Cu(I) to Cu(II)Add additional Sodium Ascorbate (5 mol%). Sparge solvent with Nitrogen to remove dissolved oxygen.
Green/Blue Reaction Color Inactive Cu(II) species dominantOxygen leak. Degas solvents and add fresh ascorbate. Reaction should be yellow/orange.
Low Yield / Complex Mixture Thermal decomposition of AzideEnsure temperature during diazotization never exceeds 5 °C. Do not heat the Click reaction >40 °C.
Product is 1,5-isomer Impossible with this protocol If 1,5-isomer is detected, check if Ruthenium contamination occurred or if thermal (uncatalyzed) cycloaddition occurred at high temp (gives 1:1 mix).

Part 5: References & Authority[4]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society, 127(46), 15998–15999. (Reference for 1,5-isomer synthesis).

  • Buckle, D. R., & Rockell, C. J. (1982). 1,2,3-Triazoles.[1][2][3][4][5][6][7][8][9][10] Part 1. The preparation and reaction of 1-aryl-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 627-630. (Historical context on aryl triazole synthesis).

Sources

Application

Application Notes &amp; Protocols: [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol as a Chemical Probe for Investigating Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the use of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol as a novel chemical probe.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol as a novel chemical probe. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. This guide will detail the synthesis, characterization, and application of this specific triazole derivative for the elucidation of cellular signaling pathways, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.

Introduction: The Promise of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring system has garnered significant attention in drug discovery due to its unique chemical properties and synthetic accessibility, particularly through "click chemistry"[1][4]. These five-membered heterocyclic compounds are often considered bioisosteres of amide bonds and can engage with biological targets through various non-covalent interactions[5]. The diverse biological activities reported for 1,2,3-triazole derivatives underscore their potential as versatile scaffolds for the development of novel therapeutic agents and chemical probes[3].

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (referred to as CTM-5) is a novel compound within this class. Its structural features, including the chlorinated phenyl ring and the hydroxymethyl group, suggest the potential for specific interactions with protein targets. This guide proposes a research workflow to characterize CTM-5 as a chemical probe for investigating the PI3K/Akt/mTOR signaling pathway.

Synthesis and Characterization of CTM-5

The synthesis of CTM-5 can be achieved through a multi-step process, culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Protocol 2.1: Synthesis of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CTM-5)

Materials:

  • 2-chlorophenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Solvents: tert-butanol, water, dichloromethane, ethyl acetate, hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Characterization: The identity and purity of the synthesized CTM-5 should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Investigating the Biological Activity of CTM-5

Based on the prevalence of 1,2,3-triazole derivatives as kinase inhibitors, we hypothesize that CTM-5 may target the PI3K/Akt/mTOR pathway. The following protocols outline a strategy to test this hypothesis.

In Vitro Kinase Inhibition Assays

Protocol 3.1.1: PI3Kα Kinase Assay

Materials:

  • Recombinant human PI3Kα

  • PIP2 (substrate)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • CTM-5 (dissolved in DMSO)

Procedure:

  • Prepare a serial dilution of CTM-5 in DMSO.

  • In a 96-well plate, add the kinase buffer, PI3Kα, and PIP2.

  • Add the CTM-5 dilutions to the wells. Include a positive control (known PI3K inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value of CTM-5 for PI3Kα inhibition.

Cell-Based Assays

Protocol 3.2.1: Cell Viability Assay

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7)

  • Complete growth medium

  • CTM-5 (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of CTM-5 for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Determine the GI50 (concentration for 50% growth inhibition) of CTM-5.

Protocol 3.2.2: Western Blot Analysis of PI3K Pathway Modulation

Materials:

  • MCF-7 cells

  • CTM-5

  • Lysis buffer

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat MCF-7 cells with CTM-5 at various concentrations for 2 hours.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescence imaging system.

  • Analyze the phosphorylation status of Akt and S6K to determine the effect of CTM-5 on the PI3K pathway.

Target Engagement and Validation

To confirm that CTM-5 directly binds to its putative target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

Materials:

  • MCF-7 cells

  • CTM-5

  • PBS

  • Lysis buffer with protease inhibitors

Procedure:

  • Treat MCF-7 cells with CTM-5 or a vehicle control.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot for the target protein (e.g., PI3Kα).

  • A shift in the melting curve of the target protein in the presence of CTM-5 indicates direct binding.

Data Presentation and Visualization

Table 1: Hypothetical Biological Activity of CTM-5

Assay Endpoint CTM-5
PI3Kα Kinase Assay IC50 1.2 µM

| MCF-7 Cell Viability | GI50 | 5.8 µM |

Figure 1: Proposed PI3K/Akt/mTOR Signaling Pathway and the Hypothesized Point of Intervention for CTM-5

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes CTM5 CTM-5 [1-(2-chlorophenyl)-1H-1,2,3- triazol-5-yl]methanol CTM5->PI3K Inhibits (Hypothesized)

Caption: CTM-5 is hypothesized to inhibit PI3K, thereby blocking downstream signaling to Akt and mTORC1.

Figure 2: Experimental Workflow for Characterizing CTM-5 as a Chemical Probe

workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_validation Target Validation Synthesis Synthesis of CTM-5 (CuAAC Reaction) Characterization NMR, MS, HPLC Synthesis->Characterization Kinase_Assay PI3Kα Kinase Assay (IC50 Determination) Characterization->Kinase_Assay Viability_Assay Cell Viability Assay (GI50 in MCF-7) Kinase_Assay->Viability_Assay Western_Blot Western Blot (p-Akt, p-S6K levels) Viability_Assay->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot->CETSA

Caption: A stepwise approach from synthesis to in-cell target validation for CTM-5.

Conclusion

[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CTM-5) represents a promising chemical probe for the investigation of cellular signaling pathways. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, with a focus on its potential as a PI3K pathway inhibitor. The successful application of these protocols will enable researchers to elucidate the mechanism of action of CTM-5 and utilize it as a valuable tool in cancer research and drug discovery.

References

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • D'hooghe, M., & Van Brabandt, W. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. 5(12), 1000-1015.
  • Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances, 15(45), 345-367.
  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 42(1), 234-256.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Chlorophenyl-Triazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the solubility challenges frequently encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the solubility challenges frequently encountered with chlorophenyl-triazole compounds. As Senior Application Scientists, we understand that overcoming solubility is a critical step in moving a promising compound from the bench to preclinical and clinical development. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you systematically diagnose and solve these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with these challenging compounds.

Q1: Why are my chlorophenyl-triazole compounds so often poorly soluble in aqueous media?

A: The low aqueous solubility of chlorophenyl-triazole compounds typically stems from their molecular structure. The primary contributors are:

  • The Chlorophenyl Group: This moiety is highly hydrophobic (lipophilic), meaning it repels water. This is often the main driver of poor solubility.[1][2]

  • The Crystalline State: Many active pharmaceutical ingredients (APIs), including triazole derivatives, exist in a stable crystalline lattice. The energy required to break this crystal lattice and solvate the individual molecules in water can be substantial, leading to low solubility.[1]

  • Molecular Weight: As the overall size and molecular weight of the compound increase, solubility in water tends to decrease.[3]

The triazole ring itself is a unique feature. While it is a polar heterocycle capable of forming hydrogen bonds, this is often not enough to counteract the hydrophobicity of a large substituent like the chlorophenyl group.[4]

Q2: What is the absolute first step I should take before attempting any advanced solubilization method?

A: The most critical first step is foundational characterization . Before you can solve the problem, you must understand it. This involves two key experiments:

  • Determine the Intrinsic Aqueous Solubility (S₀): Measure the solubility of your compound in pure water or a neutral buffer (e.g., pH 7.4). This provides a baseline value that all your enhancement strategies will be measured against.

  • Determine the pKa: Identify if your compound has ionizable groups. The triazole ring system can have acidic or basic properties. Knowing the pKa will tell you if pH adjustment is a viable strategy. If the pH of a solution is adjusted to be approximately two units above the pKa for an acid or two units below the pKa for a base, the compound will be almost entirely in its more soluble, ionized form.[5][][7]

Skipping this step is like trying to navigate without a map. You may find a solution by chance, but a systematic approach based on the compound's physicochemical properties is far more efficient.

Q3: How do I choose the right initial strategy: pH modification, co-solvents, or complexation?

A: Your choice should be guided by your foundational characterization data and the requirements of your experiment.

  • Choose pH Modification if: Your compound has an ionizable group within a pharmaceutically acceptable pH range (typically 1-8). This is often the simplest and most cost-effective method.[7][8]

  • Choose Co-solvents if: Your compound is neutral or if pH modification is insufficient. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[2][9][10] This is a very common and effective laboratory technique for creating stock solutions.

  • Choose Complexation (with Cyclodextrins) if: You need a significant solubility increase in a primarily aqueous system, especially for in vivo studies where organic solvents may be undesirable. Cyclodextrins have a hydrophobic interior that can encapsulate the chlorophenyl group, while their hydrophilic exterior keeps the entire complex dissolved in water.[11][12][13][14]

The workflow diagram below provides a visual guide for this decision-making process.

Q4: What safety precautions are necessary when using organic solvents and excipients?

A: Always consult the Safety Data Sheet (SDS) for every solvent and excipient you use. Key considerations include:

  • Co-solvents: Many common co-solvents like DMSO, ethanol, and propylene glycol are flammable and can be irritants. Always work in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Excipients: While most pharmaceutical excipients are considered safe, some can have biological effects at high concentrations. For example, some surfactants can disrupt cell membranes. Ensure the concentrations you use are appropriate for your planned experiments (e.g., within established limits for cell-based assays or animal studies).[10]

  • Regulatory Acceptance: If your work is for drug development, prioritize excipients that are on the FDA's Generally Regarded as Safe (GRAS) list or have been used in approved pharmaceutical products.[14]

Section 2: A Systematic Troubleshooting Workflow

When faced with a poorly soluble chlorophenyl-triazole compound, a systematic approach saves time, resources, and generates reliable data. The following workflow guides you from initial characterization to advanced formulation strategies.

// Nodes start [label="Start: Newly Synthesized\nChlorophenyl-Triazole Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; char [label="Step 1: Foundational Characterization\n- Determine Intrinsic Solubility (S₀)\n- Determine pKa", shape=parallelogram, fillcolor="#FBBC05"]; decision_ionizable [label="Is the compound\nionizable in a\nphysiologically\nrelevant pH range?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_mod [label="Tier 1a: pH Adjustment\n- Create pH-solubility profile\n- Use buffers", fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent [label="Tier 1b: Co-solvent Screening\n- Screen DMSO, Ethanol, PEG 400, etc.\n- Determine max solubility in mixtures", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision_success1 [label="Solubility Goal Met?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclo [label="Tier 2: Complexation\n- Screen Cyclodextrins (HP-β-CD, SBE-β-CD)\n- Perform phase-solubility studies", fillcolor="#FBBC05"]; decision_success2 [label="Solubility Goal Met?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; advanced [label="Tier 3: Advanced Formulation\n- Surfactants (Micellar Solubilization)\n- Amorphous Solid Dispersions (ASDs)\n- Particle Size Reduction (Nanosuspensions)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Solubilized Formulation\nAchieved", fillcolor="#F1F3F4"];

// Edges start -> char; char -> decision_ionizable; decision_ionizable -> ph_mod [label=" Yes"]; decision_ionizable -> cosolvent [label="No / Insufficient"]; ph_mod -> decision_success1; cosolvent -> decision_success1; decision_success1 -> end [label=" Yes"]; decision_success1 -> cyclo [label="No"]; cyclo -> decision_success2; decision_success2 -> end [label=" Yes"]; decision_success2 -> advanced [label="No"]; advanced -> end; } Caption: Troubleshooting Workflow for Solubility Enhancement.

Section 3: In-Depth Protocols and Guides

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Q: How do I determine the ionizable groups in my compound and perform a pH-solubility profile?

A: This protocol establishes how solubility changes with pH, which is crucial for any compound with acidic or basic functional groups.

Causality: The solubility of an ionizable compound is lowest when it is in its neutral, un-ionized form and increases dramatically as it becomes ionized (charged). By systematically changing the pH and measuring solubility, you can find the optimal pH for dissolution.[][7][8] The triazole ring itself can act as a weak base or acid, making this a critical experiment.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with known compositions, such as citrate for acidic ranges and phosphate or borate for neutral to basic ranges.

  • Sample Preparation: Add an excess amount of your solid chlorophenyl-triazole compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifugation at a high speed (e.g., >10,000 rpm) followed by careful collection of the supernatant. Filtering through a 0.22 µm syringe filter can also be used, but be sure to test for drug binding to the filter material first.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis. This plot is your pH-solubility profile.

Q: What is a reliable, small-scale protocol for screening co-solvents?

A: This protocol allows you to efficiently test the effectiveness of several water-miscible organic solvents to find the best system for your compound.

Causality: Co-solvents work by reducing the polarity of water.[9] The hydrophobic chlorophenyl-triazole compound is more comfortable in this less polar, "water-like" environment, leading to increased solubility. The relationship between co-solvent concentration and solubility is often logarithmic.[10]

Step-by-Step Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO) for in vitro use.[2][10][15]

  • Prepare Solvent Systems: Create a series of co-solvent/water mixtures (v/v). For example, for each co-solvent, prepare mixtures of 10%, 20%, 50%, and 80% in water. Also include 100% of each co-solvent and 100% water as controls.

  • Equilibrium Solubility Measurement: Using the same method described in the pH-solubility protocol, add an excess of your compound to each solvent mixture.

  • Equilibrate, Separate, and Quantify: Agitate the samples for 24-48 hours, separate the solid, and measure the drug concentration in the supernatant.

  • Data Analysis: Plot solubility (y-axis) against the percentage of co-solvent (x-axis) for each system tested. This will clearly show which co-solvent is most effective and at what concentration.

Q: How do I perform a phase-solubility study with cyclodextrins?

A: This experiment determines if a cyclodextrin can form an inclusion complex with your compound and quantifies the resulting solubility enhancement.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior.[11][12] The hydrophobic chlorophenyl moiety of your compound can fit into the CD's central cavity, forming a water-soluble "inclusion complex."[13][16] This is a powerful technique for making hydrophobic drugs water-soluble without using organic solvents.[14]

G

Step-by-Step Protocol:

  • Select Cyclodextrins: Choose CDs to screen. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and established safety profiles.[11]

  • Prepare CD Solutions: In your chosen aqueous buffer (e.g., PBS pH 7.4), prepare a series of CD solutions at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrium Solubility Measurement: Add an excess of your chlorophenyl-triazole compound to each CD solution.

  • Equilibrate, Separate, and Quantify: As in the previous protocols, shake the samples for 48-72 hours (complexation can be slower), centrifuge to pellet the excess drug, and analyze the supernatant for drug concentration.

  • Data Analysis: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).

    • Interpreting the Graph: A straight line with a positive slope (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and is the ideal result. The y-intercept represents the intrinsic solubility (S₀) of your drug in the buffer alone.

Section 4: Data & Visualization Aids

For your convenience, the following tables summarize key information for selecting appropriate excipients for your experiments.

Table 1: Properties of Common Pharmaceutical Co-solvents

Co-solventDielectric Constant (Approx.)Notes & ConsiderationsCommon Use Cases
Water80.1The universal biological solvent; highly polar.Vehicle/Control
Propylene Glycol (PG)32.0Generally recognized as safe (GRAS); can cause irritation at high concentrations.[10]Oral, topical, and parenteral formulations.
Ethanol24.3GRAS; potential for volatility and precipitation upon dilution.[10]Oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity; viscous liquid. Good solubilizer for many compounds.[15]Oral and topical formulations.
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizer but primarily for in vitro use due to toxicity concerns.Stock solutions for in vitro screening.

Table 2: Comparison of Commonly Used Cyclodextrins

Cyclodextrin TypeAbbreviationKey FeaturesPrimary Applications
Beta-Cyclodextrinβ-CDLow aqueous solubility and potential for nephrotoxicity limit its use, especially parenterally.[14]Oral solid dosage forms.
Hydroxypropyl-β-CyclodextrinHP-β-CDHigh aqueous solubility, well-established safety profile. Amorphous structure prevents drug crystallization.[11][12]Oral, parenteral, and ophthalmic formulations.
Sulfobutylether-β-CyclodextrinSBE-β-CDVery high aqueous solubility due to its ionic nature. Can improve stability and reduce irritation.[11]Primarily used in parenteral formulations.
Gamma-Cyclodextrinγ-CDLarger cavity size than β-CD, higher aqueous solubility.[14]Useful for larger molecules; food and oral drug use.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Cyclodextrins in drug delivery (Review). (n.d.). ResearchGate.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024, September 6). Technology Networks.
  • Cyclodextrins used as excipients. (2017, October 9). European Medicines Agency.
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Cyclodextrin. (n.d.). Wikipedia.
  • Improving the Water Solubility of Poorly Soluble Drugs. (2017, May 8). Basicmedical Key.
  • Strickley, R. G. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. TAPI.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.). National Center for Biotechnology Information.
  • Advances in synthetic approach to and antifungal activity of triazoles. (2011, May 25). Beilstein Journals.
  • Triazole Compounds: Recent Advances in Medicinal Research. (2022, May 5). Assiut University Bulletin for Pharmaceutical Sciences.
  • Ahmadova, G., et al. (2024, September 13). A comprehensive review on triazoles as anticancer agents. DergiPark.

Sources

Optimization

preventing degradation of 1,2,3-triazole compounds during storage

Status: Operational | Tier: L3 Engineering Support | Topic: Compound Integrity Executive Summary: The Paradox of Stability Welcome to the Technical Support Center. If you are reading this, you are likely facing a contrad...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support | Topic: Compound Integrity

Executive Summary: The Paradox of Stability

Welcome to the Technical Support Center. If you are reading this, you are likely facing a contradiction: 1,2,3-triazoles are chemically robust , yet your sample is degrading, changing color, or showing toxicity.

The Core Reality: The 1,2,3-triazole ring itself is exceptionally stable—resistant to acid/base hydrolysis, reduction, and temperatures often exceeding 200°C. Therefore, "degradation" is almost invariably caused by extrinsic factors (residual catalysts) or adjacent functional group instability , not the triazole pharmacophore itself.

This guide focuses on the primary antagonist of triazole stability: Residual Copper (Cu).

Module 1: The Copper Crisis (Root Cause Analysis)

Diagnosis: If your "stable" triazole compound turns green/blue, loses biological activity, or shows M+16/M+32 peaks in LC-MS, you have a copper contamination issue.

The Mechanism of Failure

The Copper(I) catalyst used in Click Chemistry (CuAAC) is cytotoxic and chemically reactive. If not removed, it initiates Fenton-like chemistry in the presence of atmospheric oxygen or buffer components:

  • Oxidative Degradation: Residual Cu catalyzes the oxidation of sensitive substituents (thioethers, alcohols) attached to the triazole.

  • Protein Aggregation: In bioconjugation, Cu ions promote non-specific protein aggregation, often mistaken for compound instability.

  • False Positives/Negatives: Cu interferes with fluorescence assays and enzyme kinetics.

Protocol A: The "Deep Clean" (Copper Removal)

Use this protocol for small-molecule triazoles soluble in organic solvents.

Reagents:

  • 0.5 M EDTA (pH 8.0)

  • Saturated Ammonium Chloride (

    
    )[1]
    
  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate.

  • The Chelation Wash:

    • Wash the organic phase 3 times with an equal volume of 0.5 M EDTA.

    • Technical Note: EDTA binds Cu(II) stronger than Cu(I). Ensure the aqueous layer is aerated (open flask stirring) for 5 minutes before separation to promote oxidation of Cu(I) to Cu(II), which EDTA then sequesters.

  • The Ammonia Polish:

    • Wash 1 time with saturated

      
       (aq). This removes residual copper-amine complexes.
      
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Scavenging for Water-Soluble Triazoles

Use this when your product cannot be extracted into organics (e.g., peptides, glyco-conjugates).

MethodReagentEfficiencyProtocol Note
Resin Capture CupriSorb™ / Chelex 100High (>95%)Add resin beads to aqueous solution. Stir 1 hour. Filter. The resin turns blue as it captures Cu.
Solid Phase C18 Sep-PakMediumLoad sample. Wash with water (removes salts/Cu).[2] Elute product with MeOH/ACN.
Dialysis EDTA BufferLow/SlowDialyze against 10 mM EDTA for 24h, then against pure water to remove EDTA.
Module 2: Storage & Environmental Sensitivities

While the ring is stable, the environment is hostile. Use the following logic gate to determine storage conditions.

Visual Logic: Storage Decision Tree

StorageLogic Start Analyze Triazole Conjugate CheckEnergetic Is MW < 200 & High N:C Ratio? Start->CheckEnergetic ExplosiveRisk HAZARD: Potential Explosive Store < 25°C, Desensitized CheckEnergetic->ExplosiveRisk Yes CheckPhoto Contains Fluorophore or Extended Conjugation? CheckEnergetic->CheckPhoto No DarkStorage Store in Amber Vial Protect from UV CheckPhoto->DarkStorage Yes CheckOxidation Contains Thioether/Amine? CheckPhoto->CheckOxidation No DarkStorage->CheckOxidation InertStorage Store under Argon/N2 -20°C CheckOxidation->InertStorage Yes Standard Standard Storage RT or 4°C, Dry CheckOxidation->Standard No

Caption: Decision matrix for determining storage requirements based on molecular weight and functional group sensitivity.

Key Storage Parameters
  • Photostability:

    • Risk: 1,2,3-triazoles can act as electron donors. When conjugated to fluorophores (e.g., coumarin, fluorescein), they may facilitate photo-oxidation or fluorescence quenching over time.

    • Action: Always store conjugated triazoles in amber glass vials wrapped in foil.

  • Hygroscopicity:

    • Risk: Many triazole salts (e.g., triazolium ions) are hygroscopic. Moisture promotes hydrolysis of ester linkages often used to attach the azide/alkyne precursors.

    • Action: Store in a desiccator or with silica gel packets.

Module 3: Safety Warning (Energetics)

CRITICAL WARNING: Low molecular weight 1,2,3-triazoles (high Nitrogen-to-Carbon ratio) are energetic materials.

  • Threshold: If your compound has a C/N ratio < 1 (e.g., bis-triazoles, small triazole linkers), treat it as a potential explosive.

  • Storage: Do not store large quantities (>1g) in a single container. Store in solution whenever possible to desensitize. Avoid metal spatulas (friction sensitivity).

Troubleshooting Guide (Q&A)

Q1: My NMR shows a "missing" proton or split peaks for the triazole ring. Is it degrading?

  • Answer: Likely not. This is Tautomerization , not degradation. In solution, unsubstituted 1,2,3-triazoles exist in equilibrium between the 1H, 2H, and 3H forms. This rapid exchange can broaden NMR signals.

  • Fix: Run the NMR in a solvent that stabilizes one tautomer (e.g., DMSO-d6) or lower the temperature to freeze the equilibrium.

Q2: My biological assay is failing, but the mass spec looks perfect.

  • Fix: Re-purify using the "Resin Capture" method (Module 1) and test the final buffer for copper using a colorimetric assay (e.g., bicinchoninic acid).

Q3: The compound turned yellow/brown after a month on the shelf.

  • Answer: If the triazole is linked to an electron-rich aromatic ring (e.g., phenol, aniline), you are seeing oxidative coupling catalyzed by light or trace metals.

  • Fix: Re-purify to remove the oxidized layer, then store under Argon at -20°C.

References
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853-2855.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Anticancer Activity of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel synthetic compound, [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]metha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel synthetic compound, [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. We will explore a series of in-vitro experiments designed to objectively assess its efficacy and elucidate its mechanism of action, comparing its performance against a well-established chemotherapeutic agent.

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel cancer therapeutics.[1][3] This guide will provide the necessary protocols to rigorously test the hypothesis that [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol shares these anticancer activities.

Comparative Framework: The Importance of a Standard

To provide a meaningful assessment of the compound's potential, its activity will be compared to a standard chemotherapeutic drug, Doxorubicin . Doxorubicin is a widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. This comparison will allow for a clear understanding of the relative potency and potential advantages of our target compound. For our experimental model, we will utilize the MCF-7 human breast cancer cell line , a well-characterized and commonly used model for anticancer drug screening.

Phase 1: Assessing Cytotoxicity and Antiproliferative Effects

The initial step in validating a potential anticancer agent is to determine its cytotoxic and antiproliferative effects. The MTT assay is a reliable and widely used colorimetric method for this purpose.[4][5]

MTT Assay: Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay [6][7]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol and Doxorubicin in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells. Incubate for 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can then be determined.

Data Presentation: Comparative Cytotoxicity

CompoundIC₅₀ on MCF-7 cells (µM)
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanolTo be determined
DoxorubicinTo be determined
Visualizing the MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed MCF-7 cells in 96-well plate treatment Treat cells with compounds for 48h cell_seeding->treatment compound_prep Prepare serial dilutions of compounds compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Add DMSO to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: A flowchart illustrating the key steps of the MTT assay.

Phase 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next crucial step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC assay is a standard method for detecting apoptosis.[8] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[8]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [9]

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat them with the IC₅₀ concentration of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Data Presentation: Apoptosis Induction

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Untreated)To be determinedTo be determinedTo be determined
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanolTo be determinedTo be determinedTo be determined
DoxorubicinTo be determinedTo be determinedTo be determined
Visualizing Apoptosis Detection

Apoptosis_Detection Apoptosis Detection by Flow Cytometry cluster_quadrants Flow Cytometry Quadrants cluster_axes Apoptosis Detection by Flow Cytometry q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) xaxis Annexin V-FITC --> yaxis Propidium Iodide -->

Caption: Quadrant analysis of apoptosis assay via flow cytometry.

Phase 3: Elucidating the Effect on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1][3] Flow cytometry analysis of DNA content is a powerful technique to investigate these effects.[10]

Cell Cycle Analysis by Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Experimental Protocol: Cell Cycle Analysis [11]

  • Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)To be determinedTo be determinedTo be determined
[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanolTo be determinedTo be determinedTo be determined
DoxorubicinTo be determinedTo be determinedTo be determined

Phase 4: Investigating Molecular Mechanisms

To gain deeper insight into the compound's mechanism of action, it is essential to investigate its effects on key signaling pathways involved in cell survival and apoptosis. Western blotting is a widely used technique for this purpose.[13]

Western Blot Analysis of Apoptosis-Related Proteins

We will investigate the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (Bcl-2, Bax) and caspases (Caspase-3).

Experimental Protocol: Western Blotting [14]

  • Protein Extraction: Treat MCF-7 cells with the test compounds, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, and an anti-loading control like β-actin).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Protein Expression Levels

The results will be presented as images of the western blots, with accompanying densitometry analysis to quantify the changes in protein expression relative to the untreated control.

Visualizing a Potential Signaling Pathway

Signaling_Pathway Hypothesized Apoptotic Pathway Compound [1-(2-chlorophenyl)-1H-1,2,3- triazol-5-yl]methanol Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway modulated by the test compound.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial validation of the anticancer activity of [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. The data generated from these experiments will provide a clear indication of its cytotoxic potency, its ability to induce apoptosis and cell cycle arrest, and initial insights into its molecular mechanism of action. Positive results from these in-vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including in-vivo studies in animal models, to further evaluate its therapeutic potential.

References

  • Gao, C., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 11, 599. [Link]

  • Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Dojindo Molecular Technologies, Inc. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50625. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7258. [Link]

  • Royal Society of Chemistry. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • MDPI. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Liu, Y., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111700. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(12), 6631–6639. [Link]

  • Dojindo. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Kumar, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of applied toxicology : JAT, 39(1), 35–52. [Link]

Sources

Comparative

Comparative Guide: Bioisosteric Replacement of Amide Bonds with 1,2,3-Triazole Rings

[1][2][3][4][5] Executive Summary The replacement of the amide bond (–CO–NH–) with a 1,2,3-triazole ring is a high-impact strategy in modern peptidomimetic drug design.[1][2][3][4][5][6][7][8][9][10] This bioisosteric sw...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The replacement of the amide bond (–CO–NH–) with a 1,2,3-triazole ring is a high-impact strategy in modern peptidomimetic drug design.[1][2][3][4][5][6][7][8][9][10] This bioisosteric switch primarily targets metabolic stability , addressing the susceptibility of amide bonds to rapid hydrolysis by endogenous proteases.

While the 1,4-disubstituted 1,2,3-triazole is a rigorous topological mimic of the trans-amide bond, it introduces distinct physicochemical alterations—specifically a higher dipole moment and modified hydrogen-bonding capabilities—that can either potentiate or diminish receptor binding affinity. This guide analyzes the structural fidelity, synthetic pathways, and functional trade-offs of this replacement.[1]

Structural & Electronic Fidelity: The "Why" and "How"

The utility of the 1,2,3-triazole stems from its ability to replicate the planarity and electronic distribution of the amide bond while eliminating the hydrolyzable linkage.

Topological Mimicry
  • 1,4-Disubstituted Triazole: Mimics the trans-amide bond.[1][2][6][7][10][11] The lone pair on N(2) or N(3) mimics the carbonyl oxygen, while the C(5)-H bond mimics the N-H bond.

  • 1,5-Disubstituted Triazole: Mimics the cis-amide bond (accessible via Ruthenium-catalyzed cycloaddition, RuAAC).

Electronic Divergence
  • Dipole Moment: The triazole ring exhibits a significantly higher dipole moment (~5.0 D) compared to the amide bond (~3.7–4.0 D). This increases the polarity of the backbone.

  • Hydrogen Bonding:

    • Acceptors: N(2) and N(3) are efficient H-bond acceptors, comparable to the amide carbonyl oxygen.

    • Donors: The C(5)-H bond is a weak H-bond donor. It is significantly weaker than the amide N-H. If the N-H in the parent peptide is critical for a strong H-bond with the receptor, potency may decrease upon substitution.

Structural Alignment Diagram

The following diagram illustrates the atom-to-atom mapping between a trans-peptide bond and a 1,4-triazole.

Bioisostere_Alignment cluster_0 Native Trans-Amide Bond cluster_1 1,4-Disubstituted 1,2,3-Triazole Amide_C Carbonyl (C=O) H-Bond Acceptor Amide_N Amide (N-H) Strong H-Bond Donor Amide_C->Amide_N ~1.33 Å Triazole_N Triazole N(2)/N(3) H-Bond Acceptor Amide_C->Triazole_N Electronic Mimic Triazole_CH Triazole C(5)-H Weak H-Bond Donor Amide_N->Triazole_CH Topological Mimic (Donor Strength Loss) Triazole_N->Triazole_CH Planar Rigidification

Caption: Atom-mapping of the trans-amide bond vs. 1,4-triazole. Note the correlation between acceptors and the divergence in donor strength.

Physicochemical & Metabolic Performance[3]

The following table summarizes the quantitative trade-offs when replacing an amide with a triazole.

Featuretrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleImpact on Drug Design
Bond Distance (R1–R2) ~3.8 – 3.9 Å~5.0 – 5.1 ÅTriazole extends the backbone by ~1.0 Å. May require flanking residue adjustment.
Dipole Moment ~3.7 D~5.0 DIncreased polarity; may improve solubility but alter membrane permeability.
H-Bond Donor Strong (N-H)Weak (C-H polarized)Risk: Loss of potency if N-H interaction is critical. Benefit: Reduced desolvation penalty.
Proteolytic Stability Low (t½ < min/hours)High (t½ > 24 hours)Major Benefit: Complete resistance to proteases (trypsin, chymotrypsin, etc.).
Planarity Planar (Resonance)Planar (Aromatic)Maintains secondary structure preferences (e.g., β-turns).
Synthesis Coupling Reagents (Racemization risk)CuAAC "Click" (Stereoselective)High yield, no epimerization, orthogonal to most functional groups.

Synthetic Workflow Comparison

The synthesis of triazole peptidomimetics relies on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][5][10][12][13][14] Unlike amide coupling, which requires activation of the carboxylic acid (often leading to epimerization), CuAAC is strictly bio-orthogonal and stereoconservative.

Workflow Logic
  • Amide Route: Amino Acid A + Amino Acid B + HATU/Base

    
     Peptide.
    
  • Triazole Route:

    
    -Azido Acid + 
    
    
    
    -Propargyl Amine + Cu(I)
    
    
    Triazolomer.

Synthesis_Workflow Start Target Peptidomimetic Sequence Decision Is the Amide Bond Metabolically Labile? Start->Decision Amide_Path Standard SPPS (Fmoc/tBu strategy) Decision->Amide_Path No Triazole_Path Triazole Bioisostere Strategy Decision->Triazole_Path Yes (e.g., N-terminus) Step1 Synthesize Building Blocks: 1. Chiral α-Azido Acids (Diazo transfer) 2. Chiral α-Propargyl Amines Triazole_Path->Step1 Step2 CuAAC Reaction (Click) Catalyst: CuSO4 / Na-Ascorbate Solvent: tBuOH/H2O or DMF Step1->Step2 Step3 Purification & Copper Removal (Chelex resin or EDTA wash) Step2->Step3 Result Protease-Resistant Peptidomimetic Step3->Result

Caption: Decision matrix and workflow for synthesizing triazole-modified peptides via CuAAC.

Case Studies & Experimental Data

Case Study A: HIV-1 Vif Antagonists (Potency Enhancement)
  • Context: The viral infectivity factor (Vif) allows HIV to evade the host's immune system.

  • Experiment: Replacement of a labile amide bond in the lead compound RN-18 with a 1,4-triazole.

  • Result:

    • Amide (RN-18): IC50 = 6.0 µM.[15]

    • Triazole (Analog 1d): IC50 = 1.2 µM.[15]

  • Mechanism: The triazole ring provided a rigid scaffold that positioned substituents more effectively in the hydrophobic pocket, while the increased dipole moment improved specific electrostatic interactions [1].

Case Study B: Minigastrin Analogs (Stability vs. Affinity)
  • Context: Minigastrin targets CCK-2 receptors for tumor imaging but suffers from rapid blood clearance.

  • Experiment: Systematic "triazole scan" replacing peptide bonds.

  • Result:

    • Stability: Plasma half-life increased from <1h (native) to >4h (triazole variants).

    • Affinity: Replacement at the C-terminus maintained affinity, but replacement in the central binding core reduced affinity by 10-fold.

  • Key Learning: The loss of the strong N-H donor in the central core disrupted a critical hydrogen bond, highlighting the importance of evaluating the "donor penalty" [2].

Experimental Protocols

Synthesis of Triazole-Linked Peptidomimetics (Solid Phase)

This protocol describes the "on-resin" formation of a triazole linkage, which is generally superior to solution-phase segment condensation for solubility reasons.

Reagents:

  • Resin-bound Alkyne (e.g., Propargylglycine attached to Rink Amide resin).

  • Azide Building Block (Fmoc-protected

    
    -azido acid).
    
  • Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O).
  • Sodium Ascorbate (NaAsc).[13]

  • Solvent: DMF/Piperidine/H

    
    O.
    

Procedure:

  • Resin Preparation: Swell the resin-bound alkyne (0.1 mmol scale) in DMF for 30 min.

  • Catalyst Prep: Dissolve CuSO

    
     (0.5 eq) and NaAsc (1.0 eq) in a minimal amount of water. The solution should turn bright orange/yellow (reduction to Cu(I)).
    
  • Coupling: Dissolve the Azide building block (2.0 eq) in DMF. Add the catalyst solution to the azide solution, then add the mixture to the resin.

  • Incubation: Agitate at Room Temperature (RT) for 6–16 hours under inert atmosphere (N

    
    ) to prevent oxidation of Cu(I) back to inactive Cu(II).
    
  • Washing (Critical):

    • Wash with DMF (3x).

    • Copper Removal: Wash with 0.5% sodium diethyldithiocarbamate (or EDTA solution) in DMF (3x 5 min). Failure to remove copper results in cytotoxicity in biological assays.

    • Wash with DCM (3x).

  • Validation: Cleave a small aliquot (TFA/TIS/H

    
    O) and analyze via LC-MS. The mass shift should correspond exactly to the sum of the alkyne and azide fragments (no water loss, unlike amide coupling).
    
1H NMR Validation Criteria

To confirm the formation of the 1,4-disubstituted triazole and exclude the 1,5-isomer:

  • 1,4-Triazole Signal: Look for the solitary C(5)-H proton singlet. In CDCl

    
     or DMSO-d
    
    
    
    , this typically appears between
    
    
    7.5 – 8.5 ppm
    .
  • Differentiation: The 1,5-isomer proton typically shifts upfield (lower ppm) compared to the 1,4-isomer due to different magnetic anisotropy.

References

  • 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Source: Molecular Pharmaceutics (ACS via NIH). URL:[Link]

  • 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. Source: CHIMIA International Journal for Chemistry. URL:[Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides. Source: MDPI (Molecules). URL:[Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship of Ortho vs Para Chlorophenyl Substitution on Triazole

[1] Executive Summary: The Positional Isomer Dilemma In the optimization of triazole-based pharmacophores, the choice between ortho- and para-chlorophenyl substitution is rarely a binary decision of "active vs. inactive....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Positional Isomer Dilemma

In the optimization of triazole-based pharmacophores, the choice between ortho- and para-chlorophenyl substitution is rarely a binary decision of "active vs. inactive."[1] Instead, it is a strategic choice dictated by the topology of the biological target and the metabolic requirements of the drug candidate.

This guide objectively compares the two substitution patterns, synthesizing data from antifungal (CYP51 inhibition), anticancer (tubulin/kinase inhibition), and metabolic stability studies.

Key Takeaway:

  • Select Ortho-Substitution when targeting globular, hydrophobic pockets requiring a twisted conformation (atropisomerism) or to block metabolic sites (steric shielding).[1]

  • Select Para-Substitution when targeting deep, narrow channels (e.g., specific kinase clefts) where linear extension and halogen bonding at the distal end are required.

Mechanistic Comparison: Sterics vs. Electronics

The chlorine atom acts as both a lipophilic anchor and an electronic modulator. Its position on the phenyl ring alters the physicochemical landscape of the triazole scaffold.

FeatureOrtho-Chlorophenyl (2-Cl)Para-Chlorophenyl (4-Cl)
Steric Effect High. Induces a significant torsion angle between the phenyl and triazole rings (often >40°), preventing coplanarity.[1]Low. Allows free rotation or coplanar conformations, minimizing steric clash with the core scaffold.
Electronic Effect Inductive withdrawal (-I) is strong; Resonance (+R) is sterically decoupled due to ring twist.[1]Inductive (-I) and Resonance (+R) effects are fully transmitted to the triazole system.
Metabolic Stability High. Blocks the metabolically vulnerable ortho positions from oxidation (e.g., by CYP450s).Moderate. The para position is blocked, but the exposed ortho positions remain vulnerable to hydroxylation.
Binding Mode "Twisted Fit." Favors globular pockets (e.g., CYP51 heme active site)."Linear Reach." Favors deep, narrow channels (e.g., Aldose Reductase specificity pockets).

Comparative Case Studies & Experimental Data

The following data sets illustrate how the optimal substitution pattern shifts depending on the biological target.

Case Study A: Enzyme Inhibition (Target Specificity)

Source: Imidazo[1,2-a]pyridine-triazole hybrids (Source 1.9)[1]

This dataset demonstrates the "Inversion of Activity" phenomenon. The same chemical scaffold exhibits opposite SAR trends depending on the enzyme pocket shape.

Target EnzymePreferred IsomerIC50 / Ki DataMechanistic Rationale
Aldose Reductase (AR) Para-Cl (4-Cl) Ki = 23.47 nM (vs o-Cl: >100 nM)AR has a deep, hydrophobic specificity pocket that accommodates the linear p-Cl extension.[1]

-Amylase
Ortho-Cl (2-Cl) IC50 = 81.14 µM (vs p-Cl: >150 µM)The active site requires a bulky, twisted ligand to disrupt catalytic residues.[1]
Case Study B: Anticancer Activity (Thiazole-Triazole Hybrids)

Source: Thiazole-triazole derivatives against MCF-7 and A549 cell lines (Source 1.2, 1.4)

In antiproliferative assays involving kinase inhibition or DNA intercalation, the linearity provided by para-substitution often correlates with higher potency.[1]

  • Experimental Observation: Para-chlorophenyl analogs displayed superior IC50 values (9.05 - 12.03 µM) compared to ortho-analogs (>20 µM) against MCF-7 breast cancer cells.[1]

  • Why: The para-Cl atom often engages in a halogen bond with backbone carbonyls in the ATP-binding pocket of kinases, a geometry less accessible to the twisted ortho-isomer.[1]

Case Study C: Antifungal Activity (CYP51 Inhibition)

Source: 1,2,3-triazole analogs of Fluconazole (Source 1.20, 1.1)[1]

While classic drugs like Fluconazole use 2,4-difluoro substitution, triazole research shows a nuanced picture for chlorine.[1]

  • General Trend: Ortho-substitution (or 2,4-dichloro) is historically preferred to mimic the Lanosterol substrate's shape and prevent metabolic clearance.[1]

  • Exception: In specific "linker-extended" scaffolds (e.g., propan-2-ol derivatives), the 4-chlorophenyl (para) analog (Compound 4c) showed the best profile (MIC 16-32 µg/mL).[1]

  • Interpretation: When the triazole is connected via a flexible linker, the para-Cl allows the phenyl group to reach the hydrophobic tunnel entrance of CYP51, whereas the ortho-Cl might cause premature steric clashes with the channel walls.

Visualizing the SAR Decision Logic

The following diagram illustrates the decision-making pathway for medicinal chemists when selecting between ortho and para substitutions based on target topology.

SAR_Decision_Tree Start Target Binding Pocket Analysis Pocket_Type Identify Pocket Topology Start->Pocket_Type Deep_Narrow Deep / Narrow Channel (e.g., Kinases, Aldose Reductase) Pocket_Type->Deep_Narrow Linear Access Req. Globular_Wide Globular / Hydrophobic Dome (e.g., CYP51, Nuclear Receptors) Pocket_Type->Globular_Wide Twisted Fit Req. Para_Path Select Para-Cl (4-Cl) Deep_Narrow->Para_Path Ortho_Path Select Ortho-Cl (2-Cl) Globular_Wide->Ortho_Path Para_Mech Mechanism: 1. Linear Extension 2. Halogen Bonding (Distal) 3. Minimized Torsion Para_Path->Para_Mech Ortho_Mech Mechanism: 1. Induces Torsion (Non-planar) 2. Steric Shielding (Metabolic Stability) 3. Fills Width of Pocket Ortho_Path->Ortho_Mech

Caption: Decision tree for optimizing chlorophenyl-triazole substitutions based on protein binding pocket topology.

Experimental Protocols

To validate these SAR observations in your own scaffold, use the following standardized workflows.

Synthesis: Regioselective Click Chemistry (CuAAC)

This protocol ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole, allowing precise comparison of phenyl-ring isomers.[1]

  • Reagents: Alkyne precursor (1.0 eq), Ortho- or Para-chlorophenyl azide (1.1 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.2 eq).

  • Solvent: t-BuOH/H2O (1:1 v/v).

  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution, followed by copper sulfate solution.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC.[2]

    • Workup: Dilute with water, extract with ethyl acetate. Wash with brine.

    • Purification: Recrystallize from ethanol (often sufficient due to high purity of CuAAC) or silica column chromatography.

  • Validation: 1H NMR must show the triazole C5-H singlet around

    
     8.0–9.0 ppm.[1]
    
Biological Assay: MTT Cytotoxicity Screen

Used to compare the IC50 of o-Cl vs p-Cl analogs.[1]

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Influence of Chlorine Substituents on Biological Activity. Euro Chlor. Available at: [Link]

  • Synthesis and Biological Activities of Novel Triazole Compounds. National Institutes of Health (PMC). Available at: [Link]

  • Anticancer Potential of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation. MDPI. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Statistical Analysis of Biological Data for Triazole Derivatives

Introduction: The Critical Role of Statistical Analysis in Triazole Derivative Research Triazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Statistical Analysis in Triazole Derivative Research

Triazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The successful development of these compounds from promising leads to clinically effective drugs hinges on the rigorous statistical analysis of biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying appropriate statistical methods to the evaluation of triazole derivatives, thereby ensuring the scientific validity and robustness of their findings.

This guide will delve into the key statistical considerations for analyzing biological data generated during the evaluation of triazole derivatives. We will explore various statistical techniques, their underlying principles, and their practical application in different experimental contexts. By understanding the "why" behind the choice of a particular statistical test, researchers can enhance the credibility and impact of their work.

Comparing Statistical Approaches for Triazole Derivative Data

The selection of an appropriate statistical method depends on the nature of the biological data and the research question being addressed. Below, we compare common statistical approaches used in the analysis of data from various assays relevant to triazole derivative research.

Table 1: Comparison of Statistical Tests for In Vitro Biological Activity Data
Type of Data Research Question Recommended Statistical Test(s) Key Considerations
IC50/EC50 Values Comparing the potency of multiple triazole derivatives.One-way ANOVA followed by post-hoc tests (e.g., Tukey's, Dunnett's).Assumes normal distribution and equal variances. Non-parametric alternatives include Kruskal-Wallis test.
Zone of Inhibition (Antimicrobial Assays) Assessing the antimicrobial activity of triazole derivatives.t-test (for comparing two groups) or ANOVA (for multiple groups).Data should be approximately normally distributed.
Cell Viability/Cytotoxicity Data Evaluating the cytotoxic effects of triazole derivatives on cancer cell lines.Two-way ANOVA (to analyze the effects of drug concentration and cell line).Allows for the analysis of interactions between variables.[4]
Enzyme Inhibition Assays Determining the inhibitory mechanism of a triazole derivative.Non-linear regression (e.g., Michaelis-Menten kinetics).Requires specialized software for data fitting and analysis.

In-Depth Methodologies: From Benchtop to P-Value

To ensure the reproducibility and validity of your findings, it is crucial to follow well-defined experimental and analytical protocols.

Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Triazole Derivatives

The MIC is a fundamental measure of a compound's antifungal or antibacterial activity.[5][6]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the triazole derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Candida albicans) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time, humidity).

  • MIC Determination: The MIC is the lowest concentration of the triazole derivative that completely inhibits the visible growth of the microorganism.

Statistical Analysis Workflow for MIC Data

The following workflow outlines the steps for statistically analyzing MIC data to compare the efficacy of different triazole derivatives.

statistical_workflow cluster_data_collection Data Collection & Preparation cluster_analysis Statistical Analysis cluster_interpretation Interpretation & Reporting Data MIC Data for Multiple Triazole Derivatives LogTransform Log2 Transformation of MIC Values Data->LogTransform NormalityTest Test for Normality (e.g., Shapiro-Wilk) LogTransform->NormalityTest ANOVA One-Way ANOVA NormalityTest->ANOVA Data is Normally Distributed KruskalWallis Kruskal-Wallis Test (Non-parametric alternative) NormalityTest->KruskalWallis Data is Not Normally Distributed PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc Interpretation Interpret P-values and Identify Significant Differences PostHoc->Interpretation KruskalWallis->Interpretation Reporting Report Results with Descriptive Statistics and P-values Interpretation->Reporting

Caption: Statistical analysis workflow for comparing MIC values of triazole derivatives.

Advanced Statistical Modeling in Triazole Research

Beyond basic hypothesis testing, more sophisticated statistical models can provide deeper insights into the structure-activity relationships and pharmacokinetic/pharmacodynamic (PK/PD) properties of triazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8][9] This approach is invaluable for optimizing lead compounds and designing new triazole derivatives with enhanced potency.[10][11]

Key Steps in QSAR Modeling:

  • Data Set Preparation: Compile a dataset of triazole derivatives with their corresponding biological activity data (e.g., pIC50 values).

  • Molecular Descriptor Calculation: Calculate various physicochemical and structural descriptors for each molecule.

  • Model Development: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.[12]

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to assess its predictive power.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is essential for understanding the relationship between drug exposure and its therapeutic effect, which is critical for dose optimization and predicting clinical outcomes.[13] For antifungal triazoles, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is often the key PK/PD parameter associated with efficacy.[14][15]

PK/PD Analysis Workflow:

pkpd_workflow cluster_invivo In Vivo Study cluster_pk_analysis Pharmacokinetic Analysis cluster_pd_analysis Pharmacodynamic Analysis cluster_pkpd_modeling PK/PD Modeling AnimalModel Infected Animal Model (e.g., Murine Candidiasis) Dosing Administer Triazole Derivative at Various Doses and Intervals AnimalModel->Dosing Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Efficacy Measure Treatment Efficacy (e.g., Fungal Burden in Organs) Dosing->Efficacy Concentration Measure Drug Concentration in Plasma Sampling->Concentration PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) Concentration->PK_Parameters Correlation Correlate PK/PD Indices (e.g., AUC/MIC) with Efficacy PK_Parameters->Correlation Efficacy->Correlation Model Develop a Predictive Model (e.g., Sigmoid Emax Model) Correlation->Model

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of triazole derivatives.

The Role of Molecular Docking in Conjunction with Statistical Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17][18] When combined with statistical analysis, it can provide valuable insights into the potential mechanism of action of triazole derivatives.[19][20]

For instance, after identifying a series of active triazole derivatives through in vitro screening and statistical analysis, molecular docking can be used to predict their binding modes within the active site of a target enzyme. The binding energies and interaction patterns obtained from docking can then be correlated with the experimental biological activity data using statistical methods to build more robust QSAR models.

Conclusion: Ensuring Rigor and Reproducibility

The robust statistical analysis of biological data is not merely a final step in the research process but an integral component that underpins the validity of the entire study. For researchers working with triazole derivatives, a thorough understanding and correct application of statistical principles are paramount. By carefully selecting appropriate statistical tests, meticulously following established protocols, and considering advanced modeling techniques like QSAR and PK/PD analysis, the scientific community can ensure the development of safe and effective triazole-based therapeutics.

References

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